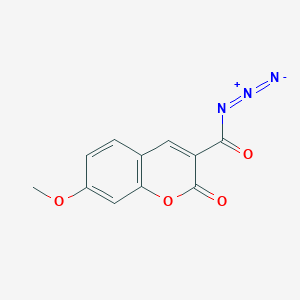

7-Methoxycoumarin-3-carbonyl azide

Descripción general

Descripción

7-Methoxycoumarin-3-carbonyl azide is a chemical compound with the molecular formula C({11})H({7})N({3})O({4}). It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxycoumarin-3-carbonyl azide typically involves the following steps:

Starting Material: The synthesis begins with 7-methoxycoumarin.

Formation of Carbonyl Chloride: The 7-methoxycoumarin is reacted with thionyl chloride (SOCl(_2)) to form 7-methoxycoumarin-3-carbonyl chloride.

Azidation: The carbonyl chloride is then treated with sodium azide (NaN(_3)) in an appropriate solvent, such as acetonitrile, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

7-Methoxycoumarin-3-carbonyl azide can undergo several types of chemical reactions:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Decomposition Reactions: Under certain conditions, the azide group can decompose, releasing nitrogen gas and forming reactive intermediates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines or alcohols can react with the azide group under mild conditions.

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition to facilitate the formation of triazoles.

Decomposition: Elevated temperatures or photolysis can induce the decomposition of the azide group.

Major Products

Amines: From nucleophilic substitution reactions.

Triazoles: From cycloaddition reactions.

Reactive Intermediates: From decomposition reactions, which can further react to form various products.

Aplicaciones Científicas De Investigación

Fluorescent Labeling

One of the primary applications of 7-Methoxycoumarin-3-carbonyl azide is in fluorescent labeling. This compound reacts selectively with primary and secondary alcohols, yielding highly fluorescent derivatives known as 7-methoxycoumarin-3-carbamic acid esters. These esters are particularly useful for high-performance liquid chromatography (HPLC) due to their stability and strong fluorescence properties.

Key Properties:

- Fluorescence Characteristics :

- Excitation wavelength (): 330 nm

- Emission wavelength (): 402 nm

- Solubility : Soluble in DMSO, DMF, or acetonitrile .

Case Study : A recent study demonstrated the synthesis of novel fluorescent coumarins modified with an azido group. These compounds were evaluated for their photophysical properties and their ability to form conjugates through "click" chemistry, showcasing their potential in biological imaging and cellular uptake studies .

Medicinal Chemistry

This compound has been explored for its antiproliferative activity against various human cell lines. The compound's ability to form conjugates through click reactions enhances its utility in drug development and therapeutic applications.

Research Findings :

- Antiproliferative Activity : The azido derivatives showed significant cellular uptake and cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Biochemical Research

In biochemical research, this compound serves as a reactive probe for studying biomolecules. Its azido group allows for selective labeling of hydroxyl-containing compounds, facilitating the investigation of biological pathways.

Applications :

- Labeling Glycerophospholipids : The compound is used to label glycerophospholipids, aiding in the study of lipid metabolism and membrane dynamics .

- Toxin Derivatization : In environmental studies, it has been employed to derivatize toxins from marine organisms, enabling better detection and analysis of harmful substances .

Industrial Applications

The unique properties of this compound have led to its use in various industrial applications, particularly in the development of fluorescent dyes and sensors.

| Application Area | Description | Example Use Case |

|---|---|---|

| Fluorescent Dyes | Development of stable fluorescent compounds | HPLC analysis |

| Biochemical Probes | Selective labeling of biomolecules | Studying lipid metabolism |

| Environmental Monitoring | Detection of toxins in marine environments | Toxin analysis from dinoflagellates |

Mecanismo De Acción

The mechanism of action of 7-Methoxycoumarin-3-carbonyl azide largely depends on the specific application:

In Organic Synthesis: The azide group acts as a versatile functional group that can undergo various transformations, enabling the construction of complex molecular architectures.

In Medicinal Chemistry: The compound can interact with biological targets through its reactive azide group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

In Materials Science: The photoreactive properties of the compound allow it to be used in the creation of light-sensitive materials.

Comparación Con Compuestos Similares

Similar Compounds

7-Methoxycoumarin-3-carbonyl chloride: The precursor to the azide compound, used in similar synthetic applications.

7-Hydroxycoumarin: Another coumarin derivative with different functional groups, used in fluorescence studies and as a precursor in organic synthesis.

Coumarin-3-carboxylic acid: A related compound with a carboxylic acid group, used in various chemical reactions and as a building block in synthesis.

Uniqueness

7-Methoxycoumarin-3-carbonyl azide is unique due to its azide functional group, which imparts distinct reactivity compared to other coumarin derivatives. This reactivity makes it particularly valuable in click chemistry and the synthesis of nitrogen-containing heterocycles, setting it apart from other similar compounds.

Actividad Biológica

7-Methoxycoumarin-3-carbonyl azide (MC-CON3) is a synthetic compound derived from coumarin, known for its diverse applications in biological and chemical research. This article explores the biological activity of MC-CON3, focusing on its potential as a fluorescent labeling agent, its antiproliferative effects, and its applications in analytical chemistry.

MC-CON3 is characterized by the presence of a methoxy group and an azide functional group, which contribute to its reactivity and utility in various chemical reactions. The compound can be synthesized through established methods involving the modification of 7-methoxycoumarin with azidoethylamine.

1. Fluorescent Labeling

MC-CON3 has been investigated for its potential in fluorescent labeling applications. In one study, it was synthesized and tested for its ability to form fluorescent conjugates through a "click" reaction with terminal alkynyl groups. The resulting conjugates exhibited distinct absorption and emission spectra, indicating successful labeling capabilities suitable for biological imaging .

2. Antiproliferative Effects

Research has shown that MC-CON3 exhibits antiproliferative activity against various human cancer cell lines. In vitro studies demonstrated that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent. The mechanism of action appears to involve interference with cellular processes essential for growth and division .

3. Analytical Applications

MC-CON3 has been utilized as a derivatization reagent in high-performance liquid chromatography (HPLC) for the detection of steroid hormones such as cortisol and corticosterone. The compound enhances fluorescence signals, allowing for sensitive detection at low concentrations. For instance, studies reported limits of detection (LOD) as low as 0.26 pg/dL for cortisol using MC-CON3 in urine samples .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of MC-CON3 on several human cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with MC-CON3 resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. The study concluded that MC-CON3 could serve as a lead compound for further development in cancer therapy .

Case Study 2: Fluorescent Labeling in Imaging

In another investigation, researchers successfully employed MC-CON3 to label specific biomolecules within live cells. The labeled compounds displayed strong fluorescence under UV light, facilitating real-time tracking of cellular processes. This application highlights the utility of MC-CON3 in biological research, particularly in studying dynamic cellular events .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-17-7-3-2-6-4-8(10(15)13-14-12)11(16)18-9(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPIRQVNIGOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623559 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97632-67-2 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 7-Methoxycoumarin-3-carbonyl azide in the presented research?

A: this compound is employed as a derivatizing agent to enhance the detectability of 7α-hydroxycholesterol (7-HC) in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection [, ].

Q2: How does this compound interact with 7α-hydroxycholesterol?

A: The research indicates that this compound reacts with both the C-3 and C-7 hydroxyl groups of 7α-hydroxycholesterol, forming a fluorescent derivative containing double coumarin groups [, ]. This derivatization significantly enhances the fluorescence signal, enabling more sensitive detection of 7-HC.

Q3: What are the advantages of using this compound compared to other derivatizing agents for 7α-hydroxycholesterol analysis?

A: The research demonstrates that the 7-HC derivative formed with this compound exhibits a four-fold lower detection limit (4 pg, S/N= 5) compared to the derivative produced using 1-anthroylcyanide []. This highlights the superior sensitivity achieved with this compound for 7-HC detection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.